4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-difluorobenzoate

Description

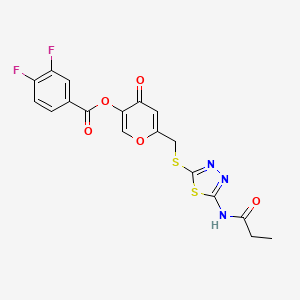

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-difluorobenzoate is a synthetic 4H-pyran derivative characterized by a 4-oxo-pyran core functionalized with a thiadiazole-thiomethyl group and a 3,4-difluorobenzoate ester. The structural complexity of this molecule arises from its hybrid architecture: the 4H-pyran scaffold provides a rigid framework, while the thiadiazole and fluorinated benzoate moieties introduce electronic and steric modifications that may enhance bioactivity or pharmacokinetic properties.

Properties

IUPAC Name |

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,4-difluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2N3O5S2/c1-2-15(25)21-17-22-23-18(30-17)29-8-10-6-13(24)14(7-27-10)28-16(26)9-3-4-11(19)12(20)5-9/h3-7H,2,8H2,1H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JICPTIJQVVWOLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-difluorobenzoate is a complex organic molecule notable for its unique structural features, which include a pyran ring fused with a thiadiazole moiety. This structure is associated with various biological activities, making it a subject of interest in medicinal chemistry and agricultural applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately . The presence of multiple functional groups, including a ketone, amide, and thiadiazole, contributes to its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Weight | 423.5 g/mol |

| Molecular Formula | C18H15F2N3O4S |

| Functional Groups | Ketone, Amide, Thiadiazole |

Antimicrobial Activity

Research has indicated that compounds featuring thiadiazole rings often exhibit significant antimicrobial properties . For instance, studies have shown that derivatives similar to this compound can effectively inhibit bacterial growth. The introduction of the thiadiazole moiety enhances the compound's interaction with microbial targets.

Antitumor Activity

Preliminary studies suggest that this compound may also possess antitumor activity . The mechanism is believed to involve the inhibition of enzymes critical for cancer cell proliferation. Further assays are required to quantify this activity and understand the underlying mechanisms.

Enzyme Inhibition

The compound's structural components suggest potential interactions with various enzymes. Interaction studies have indicated that modifications in the thiadiazole and pyran rings can significantly influence binding affinity and specificity towards biological targets. These interactions are crucial for elucidating the compound's mechanism of action.

Case Studies

- Antibacterial Activity Assessment : A study evaluating the antibacterial efficacy of similar thiadiazole derivatives found that compounds with structural similarities to this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria .

- Antitumor Properties : In vitro assays conducted on cancer cell lines revealed that modifications in the benzoate moiety could enhance cytotoxic effects against specific tumor types, suggesting a promising avenue for further research into its therapeutic applications .

The proposed mechanism of action involves the compound binding to specific enzymes or receptors within microbial or cancerous cells. This interaction may lead to inhibition of essential biological pathways, resulting in reduced cell viability or proliferation. Further biochemical studies are necessary to fully elucidate these interactions.

Comparison with Similar Compounds

Key Differences :

- Electronic Effects : The difluoro substitution may alter electron density distribution, affecting binding interactions with biological targets (e.g., enzymes or receptors).

Non-Fluorinated 4H-Pyran Derivatives

Studies on 4H-pyran derivatives with alternative substituents provide additional context:

- Schiff Base Derivatives (5a-i): These compounds, synthesized via NMM-catalyzed reactions, exhibit anti-mycobacterial activity against M. albicans .

- Diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates : These symmetric diesters lack the thiadiazole and fluorobenzoate groups but demonstrate the versatility of the 4H-pyran scaffold in medicinal chemistry .

Comparative Insights :

- Thiadiazole Contribution : The thiadiazole-thiomethyl group in the target compound may enhance antimicrobial activity by facilitating interactions with bacterial enzymes or membranes, a feature absent in simpler 4H-pyran esters.

- Fluorobenzoate vs. Carboxylate Esters : The fluorobenzoate ester in the target compound likely improves metabolic stability compared to carboxylate esters, which are prone to hydrolysis.

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.